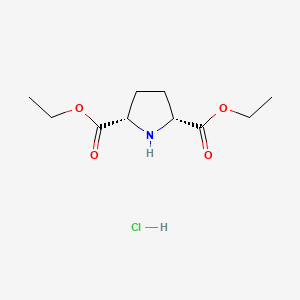

cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride

Descripción general

Descripción

“Cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride” is a chemical compound with the formula C10H18ClNO4 . It is a pharmaceutical building block .

Synthesis Analysis

The compound has been prepared by a variety of methods . One such method involves a base-induced ring contraction from a 1,4-thiazine precursor . Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared . This could be effectively dehydrogenated to give compound either by oxidation with m-chloroperbenzoic acid to the sulfoxide, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .Molecular Structure Analysis

The molecular structure of “this compound” was determined by X-ray diffraction . The structure features hydrogen bonded dimers .Chemical Reactions Analysis

The compound was obtained in moderate yield by a new and unexpected heterocyclic transformation . It seems likely that the reaction involves the loss of elemental sulfur, most likely from an anionic form of thiazine diester .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.71 . It is a powder and should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Spin Probes and Labels : cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride derivatives have been explored for potential applications as spin probes and labels. New pyrrolidine nitroxide radicals with carboxymethyl and ethyl groups were synthesized to enhance the stability of the radicals through steric and electrostatic shielding, as demonstrated by Lampp et al. (2019) in their study on sterically and electrostatically shielded pyrrolidine nitroxide radicals (Lampp et al., 2019).

Enantioselective Biotransformations : This compound has been used in studies on enantioselective biotransformations. Chen et al. (2012) investigated the hydrolysis of pyrrolidine-2,5-dicarboxamides, leading to the synthesis of enantiomerically pure compounds, which have applications in the synthesis of aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Chemical Reactions and Synthesis

1,3-Dipolar Cycloadditions : this compound derivatives have been involved in 1,3-dipolar cycloaddition reactions. Duewell (1977) reported the high reactivity of cis-2,3-dibenzoyl-1-phenylaziridine in such reactions, yielding isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates (Duewell, 1977).

Synthesis of Pyrrolidine Derivatives : A variety of pyrrolidine derivatives have been synthesized using this compound as a precursor. For instance, Gajda and Zwierzak (1986) developed efficient synthesis methods for δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines from 1,4-adducts of this compound (Gajda & Zwierzak, 1986).

Biological and Medicinal Research

Inhibitors for Dipeptidyl Peptidase IV : Wright et al. (2006) synthesized a series of cis-2,5-dicyanopyrrolidine alpha-amino amides as inhibitors of dipeptidyl peptidase IV, showing potential for treating type 2 diabetes. The study involved the characterization of these inhibitors and their binding modes, which were determined through X-ray crystallography (Wright et al., 2006).

Studies on Monoamine Oxidase Inactivators : Ding and Silverman (1992) synthesized cis- and trans-5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one hydrochloride salts, derived from this compound, and found them to be irreversible inactivators of monoamine oxidase B (Ding & Silverman, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

The compound has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors . It has also been used in the photochemical synthesis of tricyclic aziridines . Future research may continue to explore these and other potential applications.

Mecanismo De Acción

Target of Action

It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . This suggests that it may interact with targets involved in cell proliferation.

Mode of Action

As a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines , it is likely that it undergoes further chemical transformations to interact with its targets.

Biochemical Pathways

Given its use in the synthesis of compounds for the treatment of proliferative disorders , it may be involved in pathways related to cell growth and division.

Result of Action

Its use as a precursor in the synthesis of compounds for the treatment of proliferative disorders suggests that it may have effects on cell growth and division.

Propiedades

IUPAC Name |

diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFBLCQRNNJLX-KVZVIFLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162376-17-2 | |

| Record name | 2,5-diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1408653.png)